molecular formula C24H29N3O4S B2820015 4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851403-24-2

4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2820015
CAS RN: 851403-24-2
M. Wt: 455.57
InChI Key: XXAKFLFBWNLHTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and steps involved .


Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Polymorphs and Salts of Quinolin-8-yl Benzamide Derivatives

Research on polymorphs and salts of quinolin-8-yl benzamide derivatives, such as 4-nitro-N-(quinolin-8-yl)benzamide, highlights the significance of these compounds in understanding crystal structures and molecular interactions. Studies detail how variations in packing patterns of polymorphs influence their physical properties and interactions, such as hydrogen bonding and π-interactions. This knowledge is crucial for designing materials with desired properties and for the pharmaceutical industry where polymorph stability can affect drug efficacy (Khakhlary & Baruah, 2014).

Copper-Catalyzed Sulfonylation of Aminoquinolines

The copper(II)-catalyzed sulfonylation of aminoquinoline derivatives, including those related to N-(quinolin-8-yl)benzamide, demonstrates the compound's utility in synthesizing sulfonamide derivatives. This process, which employs sodium sulfinates as sulfide sources, is noted for its environmental benignity and efficiency in generating derivatives with potential biological activity. Such synthetic methodologies expand the toolbox for creating novel compounds with varied applications in medicinal chemistry and material science (Xia et al., 2016).

Synthesis and Cytotoxic Activity of Benzamide Derivatives

Research into the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural motif with the compound , underscores the therapeutic potential of such molecules. By exploring the growth inhibitory properties of these derivatives against various cancer cell lines, studies contribute to the ongoing search for more effective anticancer agents. This line of research is pivotal for discovering new treatments and understanding the molecular basis of drug-cancer cell interactions (Deady et al., 2003).

Antiviral Activities of Quinazolinone Derivatives

The design, synthesis, and evaluation of novel quinazolinone derivatives for their antiviral activities against a range of respiratory and biodefense viruses highlight the potential of these compounds in addressing global health challenges. By employing innovative synthetic techniques and comprehensive biological testing, researchers identify compounds with significant inhibitory effects on viruses such as influenza A and severe acute respiratory syndrome coronavirus, showcasing the relevance of quinolin and benzamide derivatives in developing new antiviral drugs (Selvam et al., 2007).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-5-27(6-2)32(30,31)21-9-7-18(8-10-21)23(28)25-12-11-19-15-20-13-16(3)17(4)14-22(20)26-24(19)29/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAKFLFBWNLHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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